5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine: A Privileged Scaffold for Advanced Drug Discovery
5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine: A Privileged Scaffold for Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the pursuit of highly selective kinase inhibitors and microtubule-targeting agents relies heavily on the design of rigid, bioisosteric core scaffolds. 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (CAS: 1824051-49-1) has emerged as a highly privileged building block[1]. By acting as a structural mimic of the purine ring, this bicyclic system provides an optimal geometric fit for the ATP-binding hinge region of various kinases.
This technical whitepaper dissects the physicochemical properties, structural causality, and synthetic utility of this scaffold. Furthermore, it provides validated, step-by-step experimental protocols for its functionalization, empowering drug development professionals to seamlessly integrate this intermediate into high-throughput synthesis pipelines.
Physicochemical & Structural Profiling
To rationally design libraries around a central pharmacophore, one must first understand the baseline physicochemical metrics of the core intermediate. The table below summarizes the foundational data for 5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine[1][2].
| Property | Value |
| IUPAC Name | 5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine |
| CAS Number | 1824051-49-1 |
| Molecular Formula | C₆H₅ClN₄ |
| Molecular Weight | 168.58 g/mol |
| LogP (Predicted) | 1.147 |
| Fraction sp³ (Fsp³) | 0.167 |
| Canonical SMILES | CN1C=C2N=C(Cl)N=CC2=N1 |
| Storage Conditions | Inert atmosphere, 2-8°C |
Structural Causality: The "Why" Behind the Substitutions
-
The 2-Methyl Group (Tautomer Locking): Unsubstituted pyrazoles exist in a state of rapid tautomerization, which severely complicates Structure-Activity Relationship (SAR) interpretation and reduces target binding specificity. The deliberate methylation at the N2 position locks the core into a single, well-defined geometric tautomer. This fixed dipole moment is critical for predictable hydrogen bonding within the solvent-exposed regions of kinase binding pockets[3].
-
The 5-Chloro Group (Synthetic Handle): The pyrimidine ring is inherently electron-deficient due to its two nitrogen atoms. This electron withdrawal drastically activates the C5 position. The chlorine atom serves as an ideal leaving group, enabling both rapid Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions[4][5].
Experimental Workflows: Functionalizing the C5 Position
The true value of 5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine lies in its synthetic versatility. Below are two self-validating protocols designed to functionalize the C5 position.
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
Causality: The electron-withdrawing pyrimidine nitrogens lower the LUMO of the ring, making the C5 carbon highly susceptible to nucleophilic attack by primary/secondary amines or anilines. Workflow:
-
Preparation: In a flame-dried 20 mL microwave vial, dissolve 5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (1.0 equiv, 1.0 mmol) and the desired amine (1.2 equiv, 1.2 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) or Isopropanol (IPA) (5.0 mL)[5][6].
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol) to act as a non-nucleophilic acid scavenger, preventing the generated HCl from protonating the incoming amine nucleophile[7].
-
Reaction: Seal the vial and subject it to microwave irradiation at 100–120 °C for 15–20 minutes (or conventional heating at 90 °C for 6–8 hours).
-
Validation & Quenching: Monitor the consumption of the starting material via LC-MS. Upon completion, cool to room temperature and quench by pouring into ice-cold distilled water (20 mL).
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).
Protocol B: Suzuki-Miyaura Cross-Coupling
Causality: To introduce bulky aryl or heteroaryl groups that project into the hydrophobic selectivity pockets of target proteins, Pd-catalyzed cross-coupling is required. Workflow:
-
Preparation: In a Schlenk tube, combine the pyrazolopyrimidine core (1.0 equiv, 1.0 mmol), an arylboronic acid (1.5 equiv, 1.5 mmol), and Na₂CO₃ (2.5 equiv, 2.5 mmol)[4][5].
-
Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL). Degassing via three freeze-pump-thaw cycles is critical to prevent catalyst oxidation.
-
Catalyst Addition: Under a positive flow of argon, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%).
-
Reaction: Heat the sealed tube at 90 °C for 4–6 hours.
-
Validation & Isolation: Monitor via TLC/LC-MS. Filter the crude mixture through a short pad of Celite to remove palladium black. Partition the filtrate between EtOAc and water, separate the organic layer, dry (Na₂SO₄), and purify via column chromatography.
Divergent synthetic workflows for C5-functionalization of the pyrazolo[4,3-d]pyrimidine scaffold.
Biological Applications & Signaling Pathways
Derivatives synthesized from the 5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine core exhibit profound biological activities, primarily bifurcating into two distinct pharmacological pathways:
A. Kinase Inhibition (ATP-Competitive)
The pyrazolo[4,3-d]pyrimidine core is a classic purine bioisostere. When functionalized, it competitively binds to the ATP-binding hinge region of various kinases, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR)[8][9]. The N1/N2 and pyrimidine nitrogens participate in critical bidentate hydrogen bonding with the kinase backbone. Inhibition of these kinases stalls the cell cycle (typically at the G1/S or G2/M transitions), ultimately inducing apoptosis in rapidly dividing malignant cells.
B. Microtubule Targeting Agents (MTAs)
Recent preclinical developments have identified specific pyrazolo[4,3-d]pyrimidine derivatives as potent inhibitors of tubulin polymerization[3]. By binding to the colchicine site of tubulin, these compounds disrupt the dynamic instability of microtubules required for mitotic spindle formation. Notably, these derivatives have shown efficacy in multidrug-resistant phenotypes where traditional taxanes (e.g., paclitaxel) fail, leading to mitotic catastrophe and subsequent cell death[3].
Dual mechanistic pathways of pyrazolo[4,3-d]pyrimidine derivatives leading to apoptosis.
References
-
Islam F, et al. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents. ChEMBL - EMBL-EBI. [Link]
- European Patent Office. EP1348707A1 - Pyrazolo[4,3-d]pyrimidines, processes for their preparation and methods for therapy.
-
Taylor & Francis. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury.[Link]
-
National Institutes of Health (NIH) / PMC. Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists. [Link]
-
ResearchGate. Synthesis of 1,4-Disubstituted Pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyridazines by Means of SNAr and Palladium-Catalyzed Reactions.[Link]
-
Taylor & Francis. The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1824051-49-1|5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine|BLD Pharm [bldpharm.com]
- 3. Document: Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evalu... - ChEMBL [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. EP1348707A1 - Pyrazolo[4,3-d]pyrimidines, processes for their preparation and methods for therapy - Google Patents [patents.google.com]
- 9. CA2831634C - Pyrazolo [4,3-d] pyrimidines useful as kinase inhibitors - Google Patents [patents.google.com]
